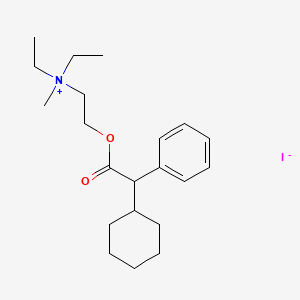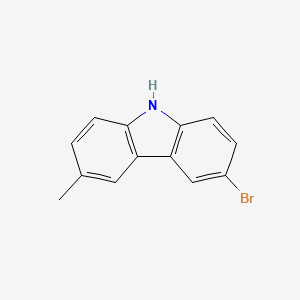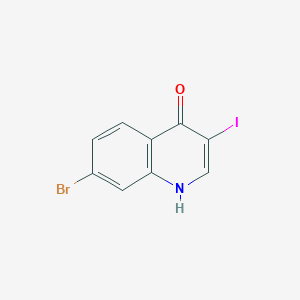
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is an organic compound characterized by the presence of a dodecanoic acid chain attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl group. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dodecanol derivatives.
Substitution: Formation of the free amine after Boc group removal.
Applications De Recherche Scientifique
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers
Mécanisme D'action
The mechanism of action of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-(tert-Butoxycarbonyl)amino)dodecanoic acid: Similar structure but with an amino group instead of a phenyl ring.
4-(tert-Butoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a dodecanoic acid chain.
Uniqueness
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is unique due to its combination of a long aliphatic chain and a protected phenyl ring, making it versatile for various synthetic applications. Its structure allows for selective reactions and modifications, providing a valuable tool in organic synthesis and research .
Propriétés
Formule moléculaire |
C23H36O4 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
12-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]dodecanoic acid |
InChI |
InChI=1S/C23H36O4/c1-23(2,3)27-22(26)20-17-15-19(16-18-20)13-11-9-7-5-4-6-8-10-12-14-21(24)25/h15-18H,4-14H2,1-3H3,(H,24,25) |
Clé InChI |
OBMAXDBHAVBDOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


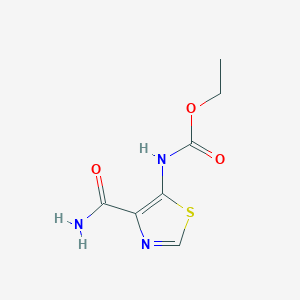
![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
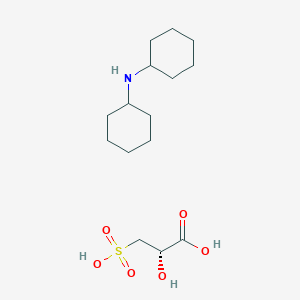
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)

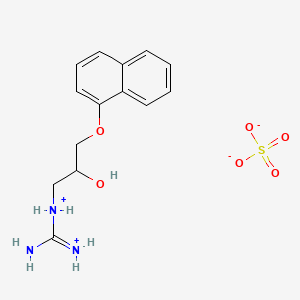
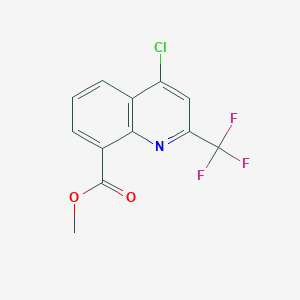
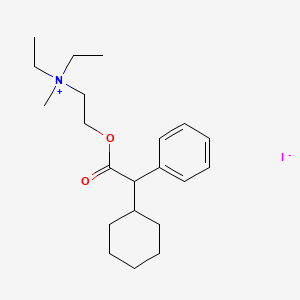
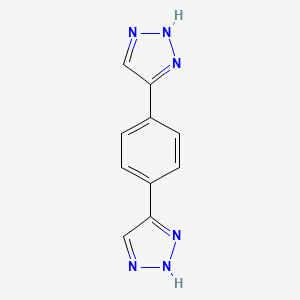
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
